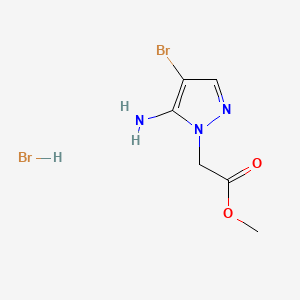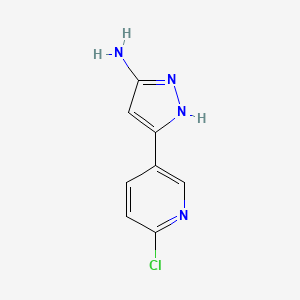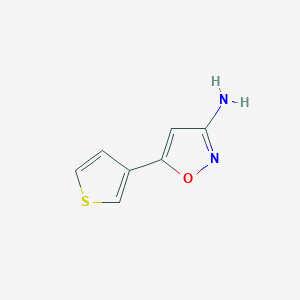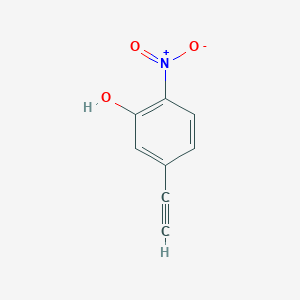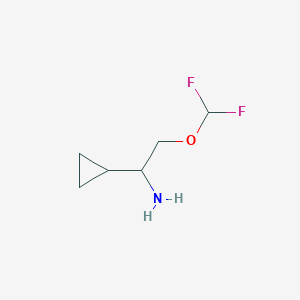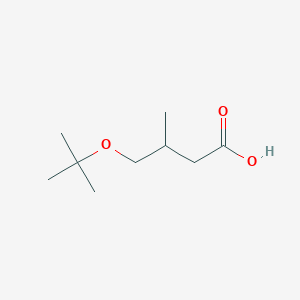
4-tert-Butoxy-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butoxy-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a tert-butoxy group attached to the fourth carbon atom and a methyl group attached to the third carbon atom of the butanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxy-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-methylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another approach involves the use of tert-butyl bromide and 3-methylbutanoic acid in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, where the tert-butyl group is introduced to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反应分析
Types of Reactions
4-tert-Butoxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-tert-Butoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of esters and amides.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-tert-Butoxy-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group for amines, facilitating selective reactions in complex synthetic sequences. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
相似化合物的比较
4-tert-Butoxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
tert-Butyl acetate: Similar in structure but lacks the carboxylic acid group.
3-Methylbutanoic acid: Lacks the tert-butoxy group.
tert-Butyl benzoate: Contains a benzene ring instead of the butanoic acid chain.
The uniqueness of this compound lies in its combination of the tert-butoxy and carboxylic acid groups, which confer distinct reactivity and properties compared to its analogs.
属性
CAS 编号 |
61521-13-9 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
3-methyl-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C9H18O3/c1-7(5-8(10)11)6-12-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) |
InChI 键 |
QDJYHPFWUUMGKX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)COC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


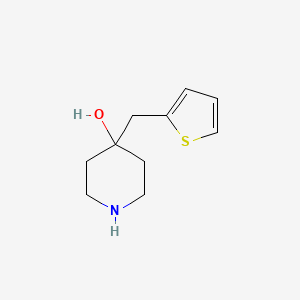
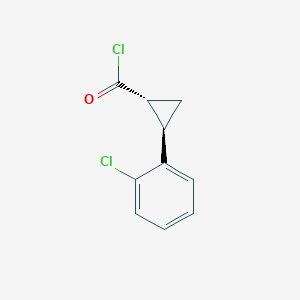
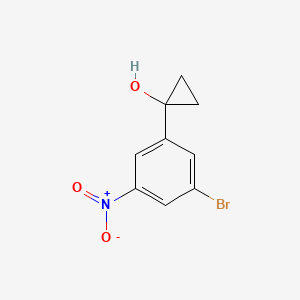
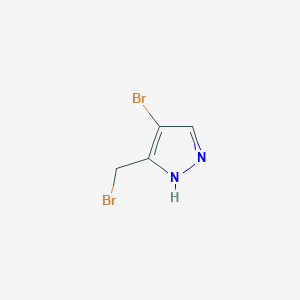
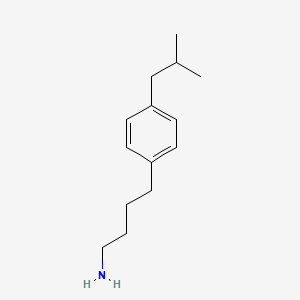
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
